molecular formula C20H17FN2O4 B450877 N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide

N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide

Cat. No.: B450877
M. Wt: 368.4g/mol
InChI Key: DJUNVVHSZCPLCC-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide is a synthetic organic compound with the molecular formula C20H17FN2O4 and a molecular weight of 368.4 g/mol. This compound features a furan ring, a fluorophenoxy group, and a methoxyphenyl group, making it a complex and intriguing molecule for various scientific applications.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-1H-pyrazole-5-carbohydrazide
  • N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the furan ring, fluorophenoxy group, and methoxyphenyl group in N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide sets it apart from these related compounds, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4g/mol

IUPAC Name

N-[(Z)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H17FN2O4/c1-25-18-9-4-14(12-22-23-20(24)19-3-2-10-26-19)11-15(18)13-27-17-7-5-16(21)6-8-17/h2-12H,13H2,1H3,(H,23,24)/b22-12-

InChI Key

DJUNVVHSZCPLCC-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F

Origin of Product

United States

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